Free phenolic analogs like isoeugenol cause discoloration and sensitization risks, limiting shelf-life in alkaline formulations. Benzyl isoeugenol (CAS 92666-21-2) overcomes these failures:
Benzyl (E)-isoeugenol (CAS 92666-21-2), the trans-isomer of benzyl isoeugenol, is a synthetic aromatic ether and phenylpropene derivative utilized as a non-polymerizing fixative and structural base note in industrial formulations. By etherifying the reactive phenolic hydroxyl group of its parent compound, isoeugenol, with a benzyl moiety, this compound achieves a depressed vapor pressure (<0.001 mmHg at 20°C) and a stable crystalline form with a melting point of 58–63°C [1]. In procurement and material selection, it is prioritized over free phenols for its oxidative stability, non-discoloring properties in alkaline media, and its ability to extend the longevity of volatile top-notes up to 75 hours via weak intermolecular interactions, making it a highly functional precursor for personal care and fragrance matrices .
Attempting to substitute benzyl isoeugenol with its parent compound, isoeugenol, or related analogs like eugenol, introduces critical failure points in both formulation stability and regulatory compliance. The free phenolic hydroxyl group present in isoeugenol acts as a reactive site that undergoes rapid oxidation to form dark-colored quinones, leading to severe discoloration and aesthetic degradation in alkaline environments such as soap bases [1]. Furthermore, unetherified isoeugenol is a known dermal sensitizer subject to strict concentration limits, restricting its use in leave-on cosmetics [2]. By masking this phenolic group, benzyl isoeugenol bypasses these oxidative and sensitization pathways, meaning generic substitution will predictably result in shortened shelf-life, visual spoilage, and regulatory non-compliance in commercial products.
Skin sensitization profiles differ: reported patch-test response pattern is not predictable from structural homology; cross-reactivity may not transfer to isoeugenol or isoeugenyl acetate.
Physicochemical properties diverge: etherification markedly shifts logP and volatility, which can alter formulation compatibility and olfactory tenacity.
Regulatory classification is compound-specific: JECFA acceptable designation for benzyl isoeugenol versus IFRA restriction and EU allergen labeling for isoeugenol.
Benzyl isoeugenol exhibits a highly depressed vapor pressure of <0.001 mmHg at 20°C, compared to ~0.01 mmHg for its parent compound, isoeugenol [1]. This >10-fold reduction in volatility translates directly to its performance as a non-polymerizing fixative, demonstrating a 75-hour tenacity on standard evaporation blotters . The benzyl ether structure facilitates intermolecular interactions with lighter monoterpenes, slowing their evaporation rate without altering the chemical matrix.
| Evidence Dimension | Vapor Pressure at 20°C |
| Target Compound Data | <0.001 mmHg |
| Comparator Or Baseline | Isoeugenol (~0.01 mmHg) |
| Quantified Difference | >10-fold reduction in volatility |
| Conditions | Standard ambient conditions (20°C) and blotter evaporation assays |
This reduction in volatility is critical for buyers formulating extended-release matrices, as it anchors lighter molecules and prolongs product efficacy.
The etherification of the phenolic hydroxyl group in benzyl isoeugenol renders it chemically inert to the oxidative browning pathways that affect free phenols. While isoeugenol rapidly oxidizes into dark quinone derivatives when exposed to high-pH environments, benzyl isoeugenol remains non-discoloring and structurally intact[1]. This stability is maintained over extended 24-month shelf-life evaluations in saponified matrices [2].
| Evidence Dimension | Oxidative discoloration in high-pH media |
| Target Compound Data | Zero discoloration / stable |
| Comparator Or Baseline | Isoeugenol (Rapid oxidative browning) |
| Quantified Difference | Complete elimination of quinone-driven discoloration |
| Conditions | Alkaline soap base formulations over extended shelf life |
Prevents costly batch rejections and product spoilage in the manufacturing of high-pH personal care products like bar soaps.
Unlike isoeugenol, which is a viscous liquid at room temperature (melting point ~ -10°C), benzyl (E)-isoeugenol is a stable crystalline powder with a precise melting point of 58–63°C and a boiling point of 282°C [1]. This thermal profile allows it to be gravimetrically dosed with high precision and requires dissolution in warm ethanol or lipid bases (typically at 60°C) . This controlled phase transition prevents premature volatilization during the heated phases of cosmetic manufacturing.
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | Crystalline solid, MP 58–63°C |
| Comparator Or Baseline | Isoeugenol (Viscous liquid, MP ~ -10°C) |
| Quantified Difference | Shift from liquid to solid state with a ~70°C increase in melting point |
| Conditions | Standard atmospheric pressure compounding |
Enables accurate powder handling and controlled, heat-triggered homogeneous integration into complex industrial formulations.
Because benzyl isoeugenol resists oxidative browning in high-pH environments, it is a primary choice for providing stable base notes in bar soaps and alkaline cleansers [1]. Its stable crystalline nature ensures it does not degrade or discolor the final product over a 24-month shelf life, a critical advantage over free phenols.
Leveraging its extremely low vapor pressure (<0.001 mmHg) and 75-hour tenacity, this compound is utilized as a non-polymerizing fixative in fine perfumery . It acts as a structural anchor to retard the evaporation of highly volatile top notes without suppressing their olfactory yield.
In leave-on cosmetics where strict regulatory limits cap the use of known sensitizers, benzyl isoeugenol serves as a structurally safe substitute [2]. The masked phenolic group significantly lowers dermal sensitization risk, allowing formulators to achieve the desired chemical profile while maintaining regulatory compliance.